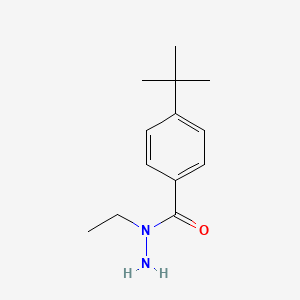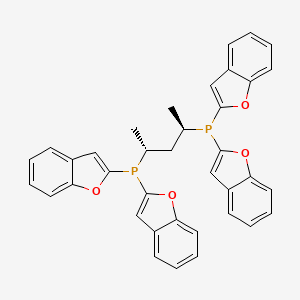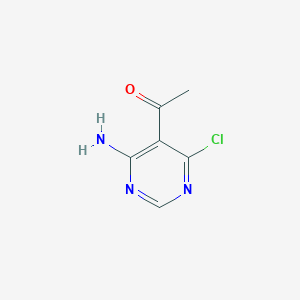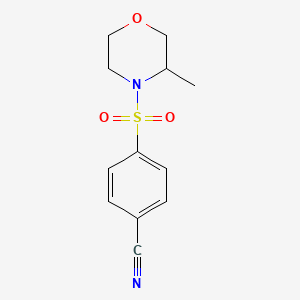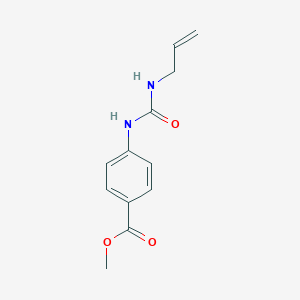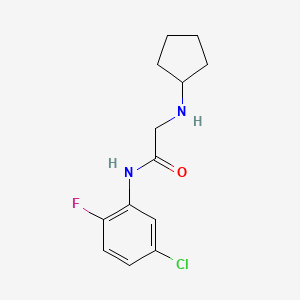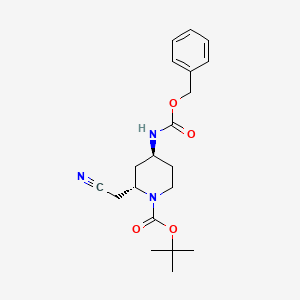
tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
準備方法
The synthesis of tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. The synthetic route often includes the protection of functional groups, formation of the piperidine ring, and subsequent functionalization. Reaction conditions may vary, but common steps include:
Protection of Amino Groups: Using benzyloxycarbonyl (Cbz) as a protecting group.
Formation of Piperidine Ring: Cyclization reactions to form the piperidine ring.
Functionalization: Introduction of the cyanomethyl group and tert-butyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反応の分析
tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce or modify functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
作用機序
The mechanism of action of tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
tert-Butyl (2S,4S)-4-(((benzyloxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate can be compared to other piperidine derivatives, such as:
tert-Butyl (2S,4S)-4-amino-2-(cyanomethyl)piperidine-1-carboxylate: Lacks the benzyloxycarbonyl group.
tert-Butyl (2S,4S)-4-(((methoxy)carbonyl)amino)-2-(cyanomethyl)piperidine-1-carboxylate: Contains a methoxycarbonyl group instead of benzyloxycarbonyl.
特性
分子式 |
C20H27N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
tert-butyl (2S,4S)-2-(cyanomethyl)-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(25)23-12-10-16(13-17(23)9-11-21)22-18(24)26-14-15-7-5-4-6-8-15/h4-8,16-17H,9-10,12-14H2,1-3H3,(H,22,24)/t16-,17+/m0/s1 |
InChIキー |
UYCOTZWDDCUYJW-DLBZAZTESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1CC#N)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CC#N)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


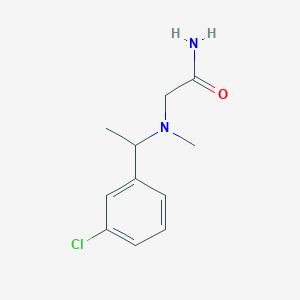
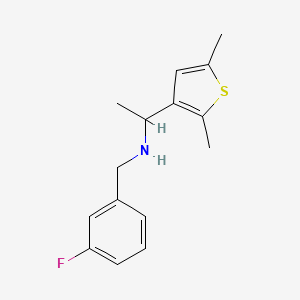
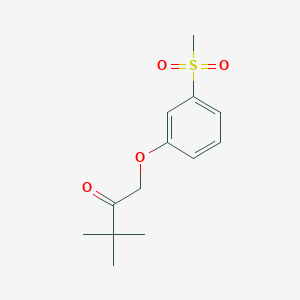
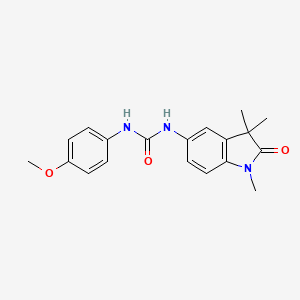
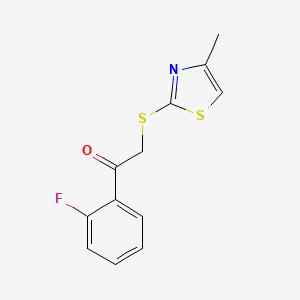
![6-(Benzyloxy)-7-bromo-8-fluoro-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]](/img/structure/B14903386.png)
